molecular formula C7H8ClF2NOS B2723399 4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole CAS No. 1556789-20-8

4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole

Cat. No. B2723399
CAS RN: 1556789-20-8
M. Wt: 227.65
InChI Key: IWIKYMXPCIFXMH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole, also known as CMDFMT, is a thiazole-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it a valuable tool for studying various biological processes.

Scientific Research Applications

Antitumor and Antifilarial Agents Thiazole derivatives, such as Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, have been synthesized and evaluated for their biological activities. These compounds, originating from chemical transformations involving 2-amino-4-(chloromethyl)thiazole, have shown potential as antitumor agents by inhibiting leukemia cell proliferation and as antifilarial agents against certain worms. This highlights the role of thiazole derivatives in developing new therapeutic agents (Kumar et al., 1993).

Spectroscopic Studies and Intermediate Formation Spectroscopic evidence supports the formation of spirooxirane intermediates in the synthesis of thiazole derivatives. Studies involving 4-(chloromethyl)-thiazoles have provided insights into the mechanisms of chemical reactions leading to the synthesis of complex molecules, underscoring the importance of thiazoles in organic synthesis (Johnson, Moder, & Ward, 1992).

Corrosion Inhibition Thiazole compounds, including those derived from 2-amino-4-methyl-thiazole, have been investigated as corrosion inhibitors for metals. Their effectiveness in protecting metals like mild steel in corrosive environments demonstrates the utility of thiazole derivatives in industrial applications, such as in the formulation of coatings and additives to prevent corrosion (Yüce et al., 2014).

Molecular Structure and Synthetic Pathways The molecular structure and synthetic pathways of thiazole derivatives have been explored, providing foundational knowledge for the development of new compounds with potential biological or industrial applications. These studies facilitate the design and synthesis of novel thiazole-based molecules with tailored properties (Liu et al., 2008).

Anticancer Agents Research on thiazole and thiadiazole derivatives incorporating the thiazole moiety has led to the identification of compounds with significant anticancer activity. This underscores the potential of thiazole derivatives in the development of new anticancer therapeutics, highlighting the diverse therapeutic applications of this chemical class (Gomha et al., 2017).

properties

IUPAC Name

4-(chloromethyl)-2-(2,2-difluoroethoxymethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF2NOS/c8-1-5-4-13-7(11-5)3-12-2-6(9)10/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIKYMXPCIFXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)COCC(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole

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